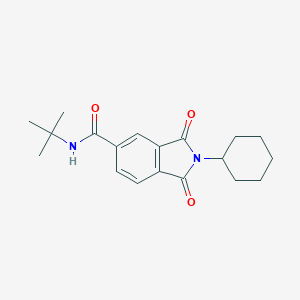
N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it an attractive target for drug development.
Mechanism of Action
Compound 1 inhibits the protein-protein interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This binding disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to have biochemical and physiological effects in various systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has also been found to be selective for MDM2 and does not inhibit other proteins in the cell. However, N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the this compound. Another direction is to investigate the potential of this compound 1 as a therapeutic agent for cancer and inflammatory diseases. Further research is also needed to understand the long-term effects of this compound 1 on the body and to identify any potential side effects. Finally, future research could focus on developing analogs of this compound 1 with improved pharmacokinetic properties and selectivity for MDM2.
Synthesis Methods
Compound 1 can be synthesized using a multistep synthetic route. The synthesis starts with the reaction of cyclohexanone with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride. The amine is then reacted with phthalic anhydride to form the isoindolinecarboxamide. The final step involves the cyclization of the isoindolinecarboxamide to form N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1.
Scientific Research Applications
Compound 1 has shown potential in various scientific research applications. It has been found to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a target for cancer therapy. Compound 1 has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.
properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-tert-butyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)20-16(22)12-9-10-14-15(11-12)18(24)21(17(14)23)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
IPAPZIWIADYHQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)

![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)




![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
